Oxyntomodulin, Nle(27)- is a synthetic analogue of the naturally occurring peptide oxyntomodulin, which is produced in the intestinal L-cells. This 37-amino-acid peptide plays a significant role in regulating appetite and energy expenditure. The substitution of leucine with norleucine at position 27 enhances its biological activity and stability. Oxyntomodulin consists of the glucagon sequence with an additional C-terminal octapeptide, allowing it to activate both the glucagon receptor and the glucagon-like peptide-1 receptor (GLP-1 receptor) .
Oxyntomodulin, Nle(27)- is derived from the proglucagon gene, which is expressed in the intestinal L-cells. Upon enzymatic processing, proglucagon yields several peptides, including glucagon and oxyntomodulin. The classification of oxyntomodulin falls under the category of incretin hormones due to its role in insulin secretion and appetite regulation .
The synthesis of oxyntomodulin, Nle(27)- is typically performed using solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization. Following synthesis, high-performance liquid chromatography (HPLC) is employed to purify the peptide to a high degree of purity (>95%) .
The specific sequence for oxyntomodulin, Nle(27)- includes modifications at position 27, where leucine is replaced by norleucine. This modification enhances the peptide's resistance to enzymatic degradation and improves its pharmacokinetic properties, making it more effective in biological assays .
The molecular structure of oxyntomodulin consists of a 37-amino-acid chain with a specific arrangement that allows it to interact with both glucagon and GLP-1 receptors. The presence of the C-terminal octapeptide tail is crucial for its receptor binding and biological activity .
The molecular formula for oxyntomodulin, Nle(27)- can be represented as C₁₈H₂₄N₄O₃S. The peptide's structure includes several key functional groups that facilitate its interaction with receptors, including amine groups and carboxylic acid functionalities.
Oxyntomodulin undergoes various biochemical reactions upon administration. It primarily acts as an agonist at both the glucagon receptor and GLP-1 receptor, leading to increased insulin secretion and reduced food intake. Additionally, it can influence metabolic pathways such as glycogenolysis in liver tissues .
The potency of oxyntomodulin at these receptors can be quantified using assays that measure cyclic adenosine monophosphate (cAMP) accumulation as a response to receptor activation. The effective concentration (EC50) values for oxyntomodulin indicate its relative potency compared to native glucagon and GLP-1 .
Oxyntomodulin exerts its effects through dual receptor activation. Upon binding to the GLP-1 receptor, it stimulates insulin secretion from pancreatic beta cells while simultaneously inhibiting gastric emptying and promoting satiety through central nervous system pathways. At the glucagon receptor, it modulates glucose metabolism and energy expenditure .
Studies have shown that oxyntomodulin has a half-life of approximately 12 minutes after intravenous administration, indicating rapid clearance from circulation but enhanced effects when administered as a sustained-release formulation .
Oxyntomodulin, Nle(27)- is typically presented as a white powder or lyophilized form. It is soluble in water and exhibits stability under physiological conditions.
The chemical properties include:
Oxyntomodulin, Nle(27)- has significant potential in scientific research and therapeutic applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: